1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
Description
1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a piperidine moiety, which is a six-membered ring containing nitrogen. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Properties
IUPAC Name |
1-[4-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-10-12-28(13-11-15)24(30)21-14-25-23-20(9-4-16(2)26-23)22(21)27-19-7-5-18(6-8-19)17(3)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLWBGEXLREFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step often involves the use of piperidine derivatives and coupling reactions to attach the piperidine ring to the naphthyridine core.
Functional group modifications: Various functional groups are introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving naphthyridine and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The naphthyridine core may interact with nucleic acids or proteins, while the piperidine moiety may enhance binding affinity and specificity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.
Piperidine derivatives: Compounds with similar piperidine moieties but different core structures.
Uniqueness
1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is unique due to its specific combination of naphthyridine and piperidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one, a compound with significant structural complexity, is derived from naphthyridine and piperidine moieties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, including the formation of the naphthyridine core, the introduction of the piperidine moiety, and final coupling reactions. Typical methods include:
- Formation of Naphthyridine Core : Cyclization reactions using appropriate precursors.
- Introduction of Piperidine Moiety : Utilization of piperidine derivatives in coupling reactions.
- Final Coupling : Reaction with sulfonamide groups to achieve the desired structure.
These synthetic routes are optimized for high yield and purity through various techniques such as chromatography and recrystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biological pathways.
Target Interaction
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives containing naphthyridine cores have shown potent inhibitory effects on HepG2 carcinoma cells, suggesting that this compound may also possess anticancer properties .
In Vitro Studies
Recent studies have evaluated the cytotoxicity of related naphthyridine derivatives against various cancer cell lines. Notably:
- Cytotoxicity against HepG2 Cells : Compounds similar to this compound demonstrated significant growth inhibition in HepG2 cells.
The oxo-pyridine derivative (similar structure) was found to be more potent than the reference drug doxorubicin.
Structure-Activity Relationship (SAR)
A methyl scanning approach has been utilized to enhance the biological activity of related compounds. By modifying specific positions on the molecular structure, researchers aim to improve potency and selectivity against cancer cell lines. The most effective modifications have led to compounds with IC50 values in the nanomolar range against various cancer types .
Case Studies
Several case studies have highlighted the potential therapeutic applications of naphthyridine derivatives:
- Anticancer Activity : A study demonstrated that a series of naphthyridine derivatives exhibited strong antiproliferative effects against liver cancer cells (HepG2), with some compounds outperforming established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and inhibition of key enzymes involved in cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
